(Rac)-AZD3839 (Rac)-AZD3839 AZD3839 is a novel inhibitor of BACE1 with IC50 value of 4.8μM
Brand Name: Vulcanchem
CAS No.:
VCID: VC0149473
InChI: InChI=1S/C24H15F4N5/c25-19-6-2-5-18-21(19)22(29)33-23(18,17-7-8-32-20(10-17)24(26,27)28)16-4-1-3-14(9-16)15-11-30-13-31-12-15/h1-13H,(H2,29,33)
SMILES: Array
Molecular Formula: C24H15F4N5
Molecular Weight: 449.4 g/mol

(Rac)-AZD3839

CAS No.:

Cat. No.: VC0149473

Molecular Formula: C24H15F4N5

Molecular Weight: 449.4 g/mol

* For research use only. Not for human or veterinary use.

(Rac)-AZD3839 -

Specification

Molecular Formula C24H15F4N5
Molecular Weight 449.4 g/mol
IUPAC Name 7-fluoro-3-(3-pyrimidin-5-ylphenyl)-3-[2-(trifluoromethyl)-4-pyridinyl]isoindol-1-amine
Standard InChI InChI=1S/C24H15F4N5/c25-19-6-2-5-18-21(19)22(29)33-23(18,17-7-8-32-20(10-17)24(26,27)28)16-4-1-3-14(9-16)15-11-30-13-31-12-15/h1-13H,(H2,29,33)
Standard InChI Key KJPBADHCKFUMIL-UHFFFAOYSA-N

Introduction

4-Fluoro-1-(3-(pyrimidin-5-yl)phenyl)-1-(2-(trifluoromethyl)pyridin-4-yl)-1H-isoindol-3-amine is a complex organic compound with a molecular formula of C24H15F4N5 and a molecular weight of 449.4 g/mol . It is also known by several synonyms, including (Rac)-AZD3839 and CHEMBL2177906 . This compound is of interest in pharmaceutical research due to its unique structural features and potential biological activities.

Synonyms and Identifiers

  • PubChem CID: 46206642

  • CAS Number: 1227163-56-5

  • ChEMBL ID: CHEMBL2177906

  • Pharos Ligand ID: 86G2UU55SQ15

Biological and Pharmaceutical Significance

While specific biological activities of this compound are not detailed in the available literature, compounds with similar structures often exhibit potential in drug discovery due to their ability to interact with various biological targets. The presence of pyrimidine and pyridine rings suggests possible applications in nucleic acid or protein binding contexts.

Related Compounds

A closely related compound is (1S)-4-fluoro-1-(4-fluoro-3-pyrimidin-5-ylphenyl)-1-[2-(trifluoromethyl)pyridin-4-yl]-1H-isoindol-3-amine, which differs by an additional fluorine atom on the phenyl ring . This variation can affect the compound's pharmacokinetic properties and biological activity.

Research and Development

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